

# Application Notes and Protocols: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

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## Compound of Interest

**Compound Name:** 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

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## Abstract

This document provides a detailed protocol for the synthesis of **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for preparing ethers. This dialdehyde is a potentially valuable building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of more complex molecules such as macrocycles, Schiff bases, and polymers. The protocol herein describes a step-by-step procedure for the reaction of salicylaldehyde with 1,3-dibromopropane in the presence of a base.

## Introduction

Symmetrical aromatic dialdehydes are important intermediates in organic synthesis. The title compound, **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**, possesses two reactive aldehyde functionalities linked by a flexible propoxy bridge. This arrangement makes it an ideal candidate for constructing intricate molecular architectures. The Williamson ether synthesis is an efficient method for the formation of the ether linkages in the target molecule from readily available starting materials.<sup>[1][2]</sup> This protocol details the necessary reagents, conditions, and work-up procedures for the successful synthesis and purification of the product.

## Experimental Protocol

### Materials:

- 2-Hydroxybenzaldehyde (Salicylaldehyde)
- 1,3-Dibromopropane
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- Acetone, anhydrous
- Dichloromethane ( $CH_2Cl_2$ )
- Saturated aqueous solution of Sodium Bicarbonate ( $NaHCO_3$ )
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

### Procedure:

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (2.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone (100 mL).

- Addition of Alkyl Halide: While stirring the mixture, add 1,3-dibromopropane (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain it under reflux for 15 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature.
  - Filter the solid potassium carbonate and wash it with a small amount of acetone.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
  - Dissolve the resulting residue in dichloromethane (100 mL).
  - Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
  - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter the drying agent.
  - Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
  - The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

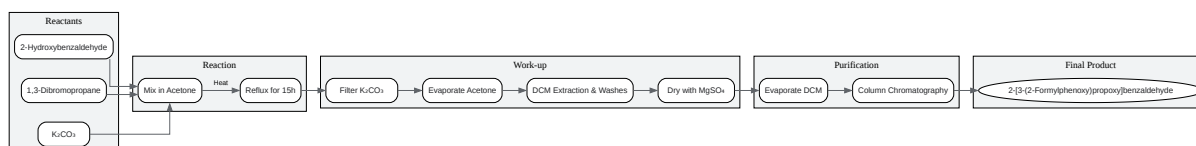
## Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**.

Parameter	Value
Reactants	
2-Hydroxybenzaldehyde	2.0 eq
1,3-Dibromopropane	1.0 eq
Potassium Carbonate	2.5 eq
Reaction Conditions	
Solvent	Acetone
Temperature	Reflux (~56°C)
Reaction Time	15 h
Product	
2-[3-(2-Formylphenoxy)propoxy]benzaldehyde	
Expected Yield	75-85%
Appearance	Pale yellow solid
Purity (by NMR)	>95%

## Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**.



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Caption: Workflow for the synthesis of **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**.

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## References

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